molecular formula C20H23FN2O2 B2813413 Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 2197053-79-3

Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate

Cat. No.: B2813413
CAS No.: 2197053-79-3
M. Wt: 342.414
InChI Key: RRHNVMWEAARHCT-UHFFFAOYSA-N
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Description

Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C20H23FN2O2 It is characterized by the presence of a piperidine ring substituted with a benzyl group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzyl halide.

    Amination: The amino group is introduced through an amination reaction, typically using an amine source such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl, amino, or fluorophenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated benzyl compounds, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-[amino(4-chlorophenyl)methyl]piperidine-1-carboxylate
  • Benzyl 4-[amino(4-methylphenyl)methyl]piperidine-1-carboxylate
  • Benzyl 4-[amino(4-nitrophenyl)methyl]piperidine-1-carboxylate

Uniqueness

Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 4-[amino-(4-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-8-6-16(7-9-18)19(22)17-10-12-23(13-11-17)20(24)25-14-15-4-2-1-3-5-15/h1-9,17,19H,10-14,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNVMWEAARHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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